molecular formula C5H2F3IN2O2 B13078090 5-Iodo-6-(trifluoromethyl)pyrimidine-2,4-diol

5-Iodo-6-(trifluoromethyl)pyrimidine-2,4-diol

Cat. No.: B13078090
M. Wt: 305.98 g/mol
InChI Key: GMMCIZLUPRLVLS-UHFFFAOYSA-N
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Description

5-Iodo-6-(trifluoromethyl)pyrimidine-2,4-diol is a pyrimidine derivative featuring hydroxyl groups at positions 2 and 4, an iodine atom at position 5, and a trifluoromethyl (-CF₃) group at position 6. This compound’s reactivity is modulated by the interplay of these substituents, making it a candidate for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C5H2F3IN2O2

Molecular Weight

305.98 g/mol

IUPAC Name

5-iodo-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H2F3IN2O2/c6-5(7,8)2-1(9)3(12)11-4(13)10-2/h(H2,10,11,12,13)

InChI Key

GMMCIZLUPRLVLS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-(trifluoromethyl)pyrimidine-2,4-diol typically involves the introduction of iodine and trifluoromethyl groups into a pyrimidine ring. One common method includes the reaction of a pyrimidine derivative with iodine and a trifluoromethylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-(trifluoromethyl)pyrimidine-2,4-diol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the iodine or trifluoromethyl groups.

Scientific Research Applications

5-Iodo-6-(trifluoromethyl)pyrimidine-2,4-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Iodo-6-(trifluoromethyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Core Structural and Substituent Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Substituents Key Properties/Reactivity
5-Iodo-6-(trifluoromethyl)pyrimidine-2,4-diol Pyrimidine 2,4-diol; 5-I; 6-CF₃ Electron-deficient C5 due to -CF₃; hydroxyl groups enable nucleophilic substitution .
4-Amino-2-hydroxypyrimidine Pyrimidine 4-NH₂; 2-OH Strong electron-donating NH₂ enhances diazo coupling at C5 .
Thieno[2,3-d]pyrimidine-2,4-diol Thienopyrimidine Fused thiophene; 2,4-diol Increased aromaticity and stability; used in synthesis of antitumor agents .
4-Chloro-5-iodo-6-methylpyrimidin-2-amine Pyrimidine 4-Cl; 5-I; 6-Me; 2-NH₂ Chlorine deactivates ring; methyl group adds steric bulk .
5-Iodo-6-(trifluoromethyl)pyridin-2-ol Pyridine 5-I; 6-CF₃; 2-OH Pyridine’s single N reduces ring electron deficiency compared to pyrimidine .

Biological Activity

5-Iodo-6-(trifluoromethyl)pyrimidine-2,4-diol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. The unique structural configuration of this compound, characterized by an iodine atom at the 5-position, a trifluoromethyl group at the 6-position, and hydroxyl groups at the 2 and 4 positions, enhances its reactivity and biological effects.

The molecular formula of this compound is C_7H_4F_3I_N_2O_2. The presence of the trifluoromethyl group significantly increases lipophilicity, which may enhance cellular uptake and bioavailability. This property is crucial for its potential application in pharmacology.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diolAmino group instead of iodineExhibits different biological activity due to amino group
5-Bromo-6-(trifluoromethyl)pyrimidine-2,4-diolBromine substituent instead of iodineLess reactive than iodine-substituted analog
5-Iodo-2-methylpyrimidine-4,6-diolMethyl group instead of trifluoromethylDifferent lipophilicity and reactivity
2-Amino-4,6-dihydroxypyrimidineHydroxyl groups at different positionsPotentially more polar; different reactivity

Antimicrobial and Antiviral Properties

Preliminary studies suggest that This compound exhibits promising antimicrobial and antiviral activities. Its structural features are conducive to interactions with various biological targets:

  • Antimicrobial Activity : The compound has shown effectiveness against a range of pathogens in vitro. For instance, it has been noted that similar pyrimidine derivatives possess significant inhibitory effects against bacteria and fungi.
  • Antiviral Activity : Initial findings indicate potential efficacy against viral pathogens, possibly through mechanisms that involve interference with viral replication processes.

Case Studies and Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • A study indicated that derivatives of trifluoromethyl pyrimidines exhibit anticancer properties against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5μg/mL5\mu g/mL .
  • Another investigation focused on the synthesis of novel trifluoromethyl pyrimidines reported significant antifungal activity against Botrytis cinerea with inhibition rates exceeding 96% for specific derivatives .

Understanding how This compound interacts with biological systems is essential for elucidating its mechanism of action. Molecular docking studies suggest that this compound may bind to specific enzymes or receptors involved in metabolic pathways, influencing various biochemical processes.

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